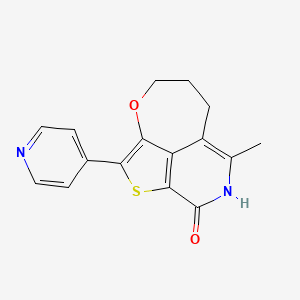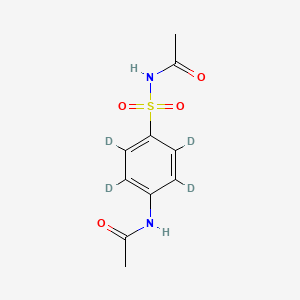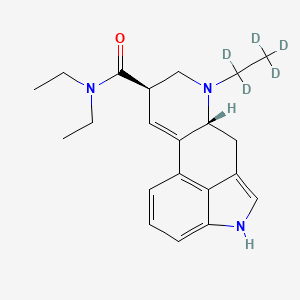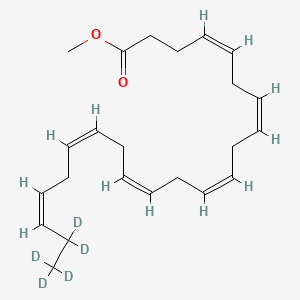![molecular formula C24H25N3O3 B12418048 6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ACC1/2-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
ACC1/2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
ACC1/2-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of acetyl-CoA carboxylase enzymes.
Biology: It is used to investigate the role of ACC1 and ACC2 in various biological processes, including fatty acid synthesis and metabolism.
Medicine: It holds potential as a therapeutic agent in cancer research due to its antiproliferative activity.
Industry: It can be used in the development of new drugs targeting metabolic pathways
作用機序
ACC1/2-IN-2 exerts its effects by inhibiting the activity of acetyl-CoA carboxylase 1 and 2. These enzymes catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA, a key intermediate in fatty acid synthesis. By inhibiting these enzymes, ACC1/2-IN-2 reduces the production of malonyl-CoA, thereby affecting fatty acid synthesis and metabolism. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
ACC1/2-IN-2 is unique due to its dual inhibition of both ACC1 and ACC2. Similar compounds include:
GS-0976 (firsocostat): A potent inhibitor of both ACC1 and ACC2, used in the treatment of nonalcoholic steatohepatitis.
ACC1/2-IN-1: Another dual inhibitor of ACC1 and ACC2, used in cancer research.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
特性
分子式 |
C24H25N3O3 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
6,7-dimethyl-1'-(7-methyl-1H-indazole-5-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C24H25N3O3/c1-14-9-19-20(28)12-24(30-21(19)10-15(14)2)4-6-27(7-5-24)23(29)17-8-16(3)22-18(11-17)13-25-26-22/h8-11,13H,4-7,12H2,1-3H3,(H,25,26) |
InChIキー |
PQQBCUZITMWICX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NN=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=C(C(=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


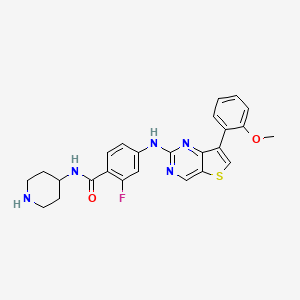
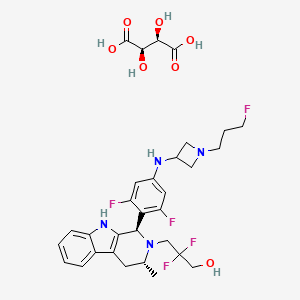
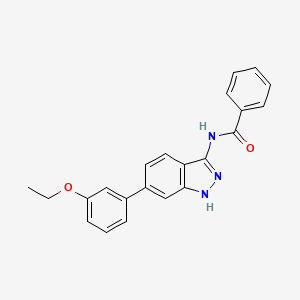
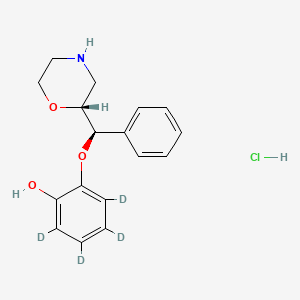
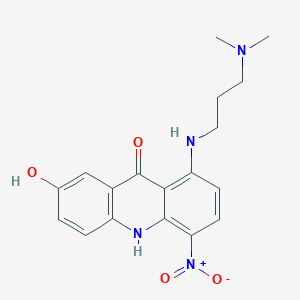
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
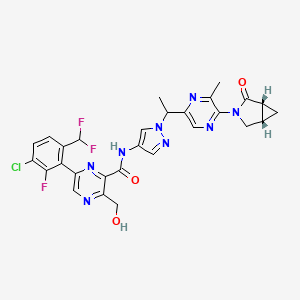
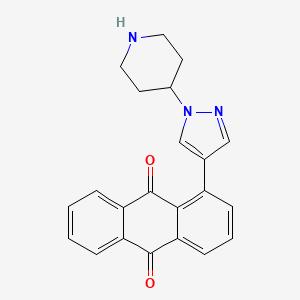
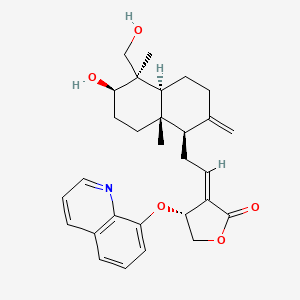
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
